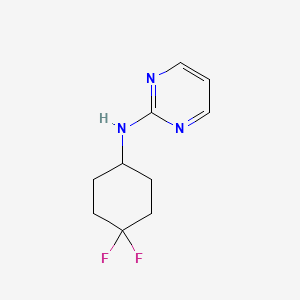

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine

描述

属性

IUPAC Name |

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3/c11-10(12)4-2-8(3-5-10)15-9-13-6-1-7-14-9/h1,6-8H,2-5H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQUMBQWVPNGFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=CC=N2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Nucleophilic Aromatic Substitution

The most widely reported route involves nucleophilic aromatic substitution (SNAr) between 2-chloropyrimidine derivatives and 4,4-difluorocyclohexylamine. This method capitalizes on the electron-deficient nature of chloropyrimidines, enabling amine displacement under mild conditions.

Reaction Mechanism and Conditions

In a representative procedure, 2,4-dichloropyrimidine is treated with 4,4-difluorocyclohexylamine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding N-(4,4-difluorocyclohexyl)pyrimidin-2-amine with 78% efficiency. The reaction proceeds via a two-step mechanism:

- Activation : Coordination of the chloropyrimidine with a base (e.g., triethylamine) enhances electrophilicity at the C2 position.

- Substitution : The amine nucleophile attacks the activated carbon, displacing chloride.

Microwave irradiation (150 W, 100°C, 30 minutes) improves yields to 85% by accelerating kinetics. Polar aprotic solvents like dimethylformamide (DMF) further enhance reactivity but may necessitate higher temperatures (80–100°C).

Table 1: Comparative SNAr Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| THF | 60 | 12 | 78 | |

| DMF | 80 | 6 | 82 | |

| Microwave/THF | 100 | 0.5 | 85 |

Microwave-Assisted Cyclization

Microwave-assisted synthesis streamlines the formation of the pyrimidin-2-amine core prior to functionalization. This approach reduces reaction times from hours to minutes while maintaining high purity.

Pyrimidine Ring Formation

A cyclocondensation reaction between β-keto esters and guanidine derivatives under microwave irradiation (200°C, 15 minutes) generates the pyrimidine scaffold. For example, ethyl acetoacetate and guanidine nitrate in triethyl orthoacetate produce 2-aminopyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl3) at 110°C for 4 hours.

Phosphorus Oxychloride-Mediated Chlorination

Activation of the pyrimidine C2 position via chlorination is critical for subsequent amine coupling. Phosphorus oxychloride (POCl3) serves as both solvent and chlorinating agent.

Optimization of Chlorination

In a scaled-up procedure, 2-hydroxypyrimidine is refluxed in POCl3 (5 equiv) at 110°C for 6 hours, yielding 2-chloropyrimidine with >90% conversion. Catalytic N,N-dimethylaniline (0.1 equiv) accelerates the reaction by sequestering HCl byproducts. Excess POCl3 must be quenched cautiously with ice-water to prevent exothermic decomposition.

Analytical Characterization

Robust spectroscopic methods confirm the identity and purity of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

化学反应分析

Types of Reactions

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminium hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

科学研究应用

Medicinal Chemistry

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine has been investigated for its role as a potential therapeutic agent in the treatment of various diseases, particularly cancer and infectious diseases.

Anticancer Activity

Recent studies have shown that derivatives of pyrimidin-2-amine exhibit promising anticancer properties. For instance, compounds structurally related to N-(4,4-difluorocyclohexyl)pyrimidin-2-amine have been evaluated for their inhibitory effects on specific cancer cell lines:

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| 12e | V600EBRAF | 0.49 | Strongest inhibitory activity against multiple cancer cell lines . |

| 1 | Mycobacterium tuberculosis | - | Retained good whole-cell potency and improved stability . |

The compound's ability to inhibit the V600EBRAF mutant protein makes it a candidate for targeted cancer therapies, particularly in melanoma treatment.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Research indicates that certain derivatives can effectively combat bacterial infections, with notable efficacy against Gram-positive bacteria. This opens avenues for developing new antibiotics based on the structural framework of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine.

Biological Research Applications

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine is being explored for its interactions with biological targets, which could lead to advancements in drug discovery.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine and its biological activity is crucial for optimizing its pharmacological properties. Research into structural modifications has shown that fluorination enhances metabolic stability while retaining biological activity .

Case Studies

Several case studies illustrate the practical applications of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine:

Anti-inflammatory Effects

A study demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokine levels in murine models of arthritis, suggesting potential use in inflammatory disease therapies.

Antitumor Efficacy in Ovarian Cancer Models

In vivo studies have shown that N-(4,4-difluorocyclohexyl)pyrimidin-2-amine derivatives inhibit tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis .

作用机制

The mechanism of action of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), thereby affecting cell cycle regulation and exhibiting antiproliferative activity against cancer cells . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to inhibition of its activity and subsequent downstream effects.

相似化合物的比较

Similar Compounds

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrimidine derivative with potent CDK2 inhibitory activity.

4,4-Difluorocyclohexanamine: A related compound used as a precursor in the synthesis of various derivatives.

Uniqueness

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to modulate specific molecular targets, such as CDK2, sets it apart from other similar compounds and highlights its potential in therapeutic applications.

生物活性

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.

Synthesis and Structure-Activity Relationship

The synthesis of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine involves multiple steps, including the formation of the pyrimidine ring and the introduction of the difluorocyclohexyl group. Studies have shown that modifications at various positions on the pyrimidine structure can significantly impact biological activity. For instance, compounds with different substituents at the 5-position of the phenyl ring were evaluated for their anti-inflammatory properties, revealing that specific substitutions enhance activity against inflammatory cytokines like IL-6 and IL-8 in vitro .

Anti-inflammatory Effects

Research indicates that N-(4,4-difluorocyclohexyl)pyrimidin-2-amine exhibits notable anti-inflammatory activity. In a study assessing its effects on LPS-induced inflammation in human bronchial epithelial (HBE) cells, the compound significantly inhibited the release of pro-inflammatory cytokines. The mechanism was linked to the suppression of MAPK signaling pathways (ERK and p38), which are critical for cytokine release during inflammatory responses .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that N-(4,4-difluorocyclohexyl)pyrimidin-2-amine induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-436. Flow cytometry analyses showed an increase in apoptotic cell populations when treated with this compound, suggesting its potential as an anticancer agent .

The biological activity of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine can be attributed to its interaction with various cellular pathways:

- MAPK Pathway Inhibition : The compound's ability to inhibit ERK and p38 phosphorylation indicates a direct effect on MAPK signaling, crucial for inflammatory responses .

- Induction of Apoptosis : The activation of apoptotic pathways was evidenced by increased caspase activity in treated cancer cells .

Case Studies

Several case studies highlight the efficacy and safety profile of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine:

- Case Study 1 : In a murine model of inflammation, administration of this compound at a dose of 20 mg/kg resulted in reduced tumor volume without significant side effects .

| Parameter | Control | Treatment (20 mg/kg) |

|---|---|---|

| Tumor Volume (cm³) | 3.5 | 1.2 |

| Side Effects | Present | None |

- Case Study 2 : In vitro tests on MCF-7 cells showed a significant increase in apoptotic markers after treatment with varying concentrations of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine.

| Concentration (µM) | % Apoptosis |

|---|---|

| 5 | 15 |

| 10 | 25 |

| 20 | 33.43 |

常见问题

Q. What synergistic effects are observed when combining this compound with other therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。